2-Bromo-7-nitronaphthalene
Overview
Description
2-Bromo-7-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 It is a derivative of naphthalene, where bromine and nitro groups are substituted at the 2 and 7 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-nitronaphthalene typically involves the bromination of 7-nitronaphthalene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, enhancing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-nitronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Reduction: Catalysts like palladium on carbon or metals like iron and zinc in acidic conditions are employed.
Major Products:
Substitution Reactions: Products include 2-amino-7-nitronaphthalene or 2-alkoxy-7-nitronaphthalene.
Reduction Reactions: The primary product is 2-bromo-7-aminonaphthalene.
Scientific Research Applications
2-Bromo-7-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other electronic materials.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-Bromo-7-nitronaphthalene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. In reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, involving intermediate stages such as nitroso and hydroxylamine derivatives .
Comparison with Similar Compounds
- 2-Bromo-1-nitronaphthalene
- 2-Bromo-6-nitronaphthalene
- 2-Chloro-7-nitronaphthalene
Comparison: 2-Bromo-7-nitronaphthalene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to electronic and steric effects .
Biological Activity
2-Bromo-7-nitronaphthalene is an organic compound characterized by the presence of bromine and nitro substituents on a naphthalene ring. Its molecular formula is CHBrNO, and it serves as a versatile intermediate in organic synthesis, with potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
This compound is synthesized through the bromination of 7-nitronaphthalene, typically using bromine in the presence of a catalyst such as iron or aluminum bromide. The compound exhibits various types of chemical reactivity, including:
- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles like amines or alkoxides.
- Reduction Reactions : The nitro group can be reduced to an amino group, facilitating further transformations.
The biological activity of this compound can be attributed to its structural features:
- Activation of the Aromatic Ring : The nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
- Substitution Reactions : The bromine atom acts as a good leaving group, allowing for various substitution reactions that can lead to biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in:
- Antimicrobial Properties : Nitro compounds are known for their antibacterial and antifungal activities. For instance, related nitro compounds have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa .
- Potential Anticancer Activity : Some studies suggest that nitro-substituted compounds can inhibit tumor growth through mechanisms involving oxidative stress and inflammation .
Case Studies
- Antimicrobial Activity : A study explored the antibacterial effects of various nitro compounds, highlighting that those with bromine substituents exhibited enhanced activity due to increased lipophilicity and membrane interaction .
- Cytotoxicity Studies : Research on naphthalene derivatives indicated that certain concentrations could lead to cytotoxic effects in lung tissues, suggesting a potential link between structural modifications (like those present in this compound) and increased tumorigenic risk .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties:
Compound | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Potential | Nucleophilic substitution, oxidative stress |
2-Bromo-1-nitronaphthalene | Low | Minimal | Limited reactivity due to steric hindrance |
2-Chloro-7-nitronaphthalene | Moderate | Low | Less effective due to weaker leaving group |
Properties
IUPAC Name |
2-bromo-7-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJPIMATHLQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356543 | |
Record name | 2-bromo-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-46-8 | |
Record name | 2-bromo-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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